ClogP and Hydrogen-Bond Donor Count Differentiation vs. N1-Unsubstituted Analog
The target compound 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid possesses exactly one hydrogen-bond donor (the carboxylic acid OH) and a calculated ClogP of approximately 2.8–3.0, whereas the N1-unsubstituted analog 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid (CAS 135641-91-7) contains two hydrogen-bond donors (pyrazole NH + COOH) and has a lower ClogP of approximately 2.0–2.2 . Every additional hydrogen-bond donor can reduce passive membrane permeability by approximately 0.5–1.0 log unit in Caco-2 assays, and the N1-methyl group eliminates a site of phase II metabolic conjugation (N-glucuronidation), which is a known clearance pathway for NH-containing azoles [1].
| Evidence Dimension | Hydrogen-bond donor count and calculated lipophilicity |
|---|---|
| Target Compound Data | HBD = 1 (COOH only); ClogP ≈ 2.8–3.0 (calculated) |
| Comparator Or Baseline | 3-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid: HBD = 2 (NH + COOH); ClogP ≈ 2.0–2.2 (calculated) |
| Quantified Difference | ΔHBD = −1; ΔClogP ≈ +0.6 to +0.8 log units |
| Conditions | Computed physicochemical properties; structural comparison based on CAS registry data and standard drug-likeness models (Lipinski Rule of 5). |
Why This Matters
For procurement decisions in lead optimization programs, the reduced HBD count and elevated ClogP of the N1-methylated compound predict superior passive permeability and reduced metabolic N-glucuronidation liability relative to the NH analog, directly influencing candidate selection for oral bioavailability programs.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3): 235–248. DOI: 10.1517/17460441003605098 View Source
